

Application Notes: ML335 and ML402 as Chemical Probes for TREK-1 Channels

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Compound of Interest

Compound Name: Morclofone

Cat. No.: B1676743

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Disclaimer: Initial searches for "**Morclofone**" as a chemical probe for TREK-1 channels did not yield relevant scientific literature. Therefore, these application notes have been created for ML335 and ML402, which are well-characterized, selective activators of TREK-1 and serve as excellent examples of chemical probes for studying this channel.

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The two-pore domain potassium (K2P) channel TREK-1 (K2P2.1) is a critical regulator of neuronal excitability and is involved in various physiological processes, including pain perception, neuroprotection, and anesthesia.[1][2] As a polymodal channel, TREK-1 is activated by a diverse range of stimuli such as membrane stretch, intracellular acidosis, and lipids.[1][3] The development of selective chemical probes is essential for dissecting its physiological roles and validating it as a therapeutic target. ML335 and ML402 are small-molecule activators that selectively target TREK-1 and the related TREK-2 channel.[4][5] They function by binding to a cryptic, allosteric site directly behind the channel's selectivity filter, stabilizing its open or "leak" mode.[4][5] These compounds are valuable tools for investigating the function and pharmacology of TREK channels.

Quantitative Data

The following table summarizes the key pharmacological data for ML335 and ML402 as activators of TREK-1 channels. Data is compiled from automated patch-clamp

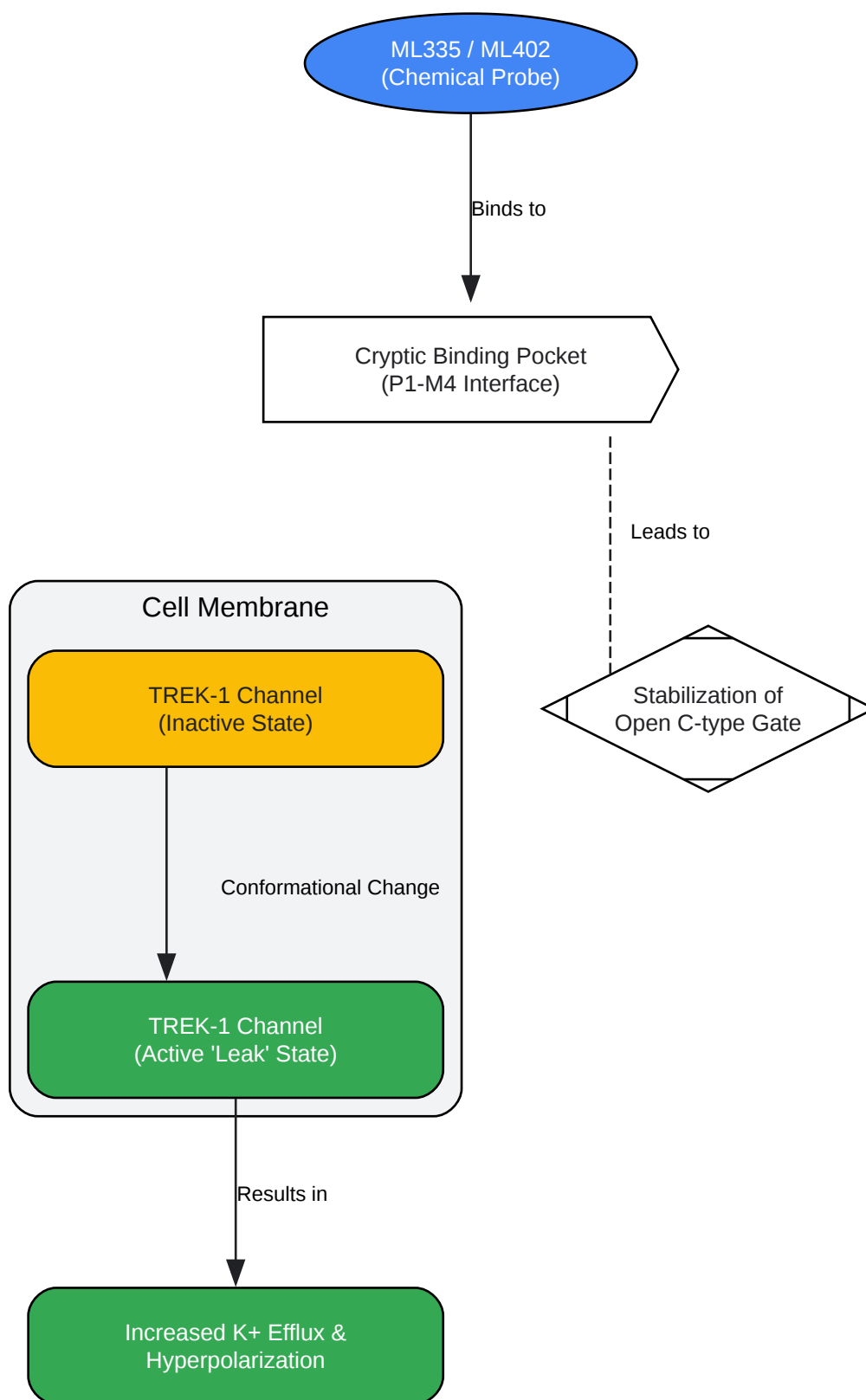
electrophysiology experiments.

Compound	Target	Assay Type	Potency (EC50)	Efficacy (% Activation)	Selectivity Profile	Reference
ML335	TREK-1 (K2P2.1)	Electrophysiology	~5-10 μ M (typical)	Varies by expression system	Activates TREK-1 and TREK-2	[4][5]
ML402	TREK-1 (K2P2.1)	Electrophysiology	~5-10 μ M (typical)	Varies by expression system	Activates TREK-1 and TREK-2	[4][5]

Mechanism of Action & Binding Site

ML335 and ML402 represent a novel class of TREK channel activators. Unlike many modulators that act on the C-terminal domain or through lipid-based mechanisms, these compounds directly engage the core gating machinery of the channel.

- **Binding Pocket:** Structural studies have revealed that ML335 and ML402 bind to a previously unknown "cryptic" L-shaped pocket. This pocket is located at the interface between the P1 pore helix and the M4 transmembrane helix of a single subunit.[5][6]
- **Gating Stabilization:** By occupying this pocket, the compounds act as "molecular wedges," restricting the movement of the domains that surround the selectivity filter.[4] This stabilizes the C-type gate, which is the principal gating site in K2P channels, in its open, conductive "leak mode".[4][5]
- **Direct Action:** This mechanism contrasts with other known TREK-1 modulators, such as the inhibitor norfluoxetine, which binds at a different site in the inner vestibule. The binding of ML335/ML402 provides direct evidence for the gating function of the selectivity filter in K2P channels.[5]



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Mechanism of TREK-1 activation by ML335/ML402.

Experimental Protocols

Protocol 1: Characterization of TREK-1 Activators using Automated Patch Clamp Electrophysiology

This protocol describes the use of a high-throughput automated patch clamp system (e.g., Qube 384) to identify and characterize TREK-1 channel activators like ML335 and ML402.

1. Cell Culture:

- Use a stable cell line expressing recombinant human TREK-1 (e.g., CHO-TREK-1).
- Culture cells in appropriate media (e.g., DMEM/F12 with 10% FBS, geneticin for selection) until 70-90% confluency.
- Harvest cells using standard cell detachment solution, wash with serum-free media, and resuspend to a final concentration of 1-2 million cells/mL for the assay.

2. Electrophysiology Solutions:

- Internal Solution (in mM): 140 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.
- External Solution (in mM): 145 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with KOH. (Symmetrical potassium is used to isolate channel currents).

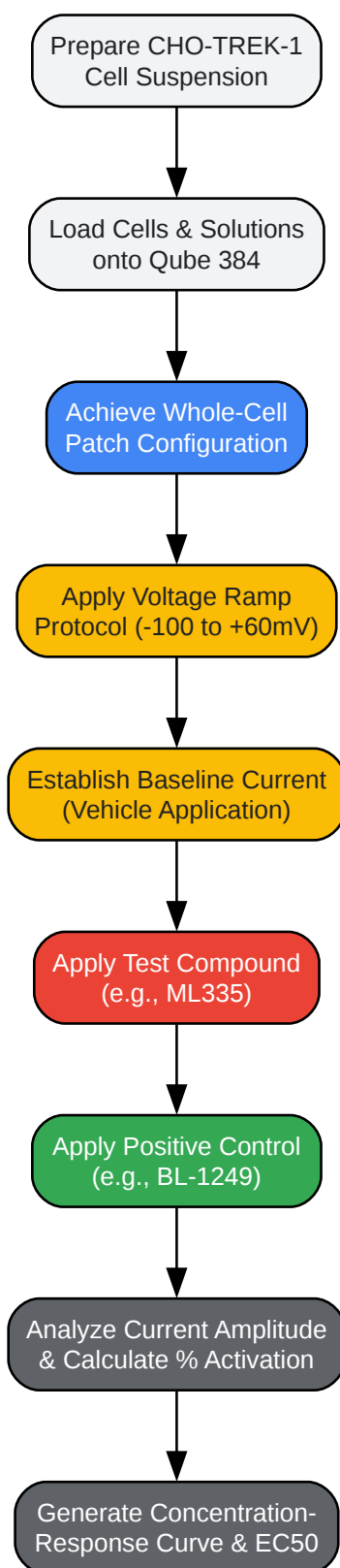
3. Automated Patch Clamp Procedure (Qube 384):

- Load the prepared cell suspension, internal solution, and external solution onto the instrument.
- Prime the microfluidic plates (QChips) and obtain whole-cell patch configurations. Aim for seal resistances >500 MΩ.
- Voltage Protocol: Apply a voltage ramp protocol (e.g., 800 ms ramp from -100 mV to +60 mV) at a frequency of 0.1 Hz to elicit TREK-1 currents.^[7]
- Assay Paradigm for Activator Screening:

- Baseline: Perfuse the cells with the external (vehicle) solution for a minimum of two additions to establish a stable baseline current.
- Compound Addition: Add the test compound (e.g., ML335, ML402) at the desired concentration. Typically, two additions are performed to ensure equilibrium.
- Positive Control: As a final step, add a known potent TREK-1 activator (e.g., BL-1249, 10 μ M) to confirm channel expression and determine the maximal response.^[7]

4. Data Analysis:

- Measure the current amplitude at a specific voltage point on the ramp (e.g., +60 mV).
- Calculate the percentage activation for each compound concentration relative to the baseline current.
- Normalize the data to the maximal activation achieved with the positive control.
- Fit the concentration-response data using a suitable equation (e.g., Hill equation) to determine the EC50 value.

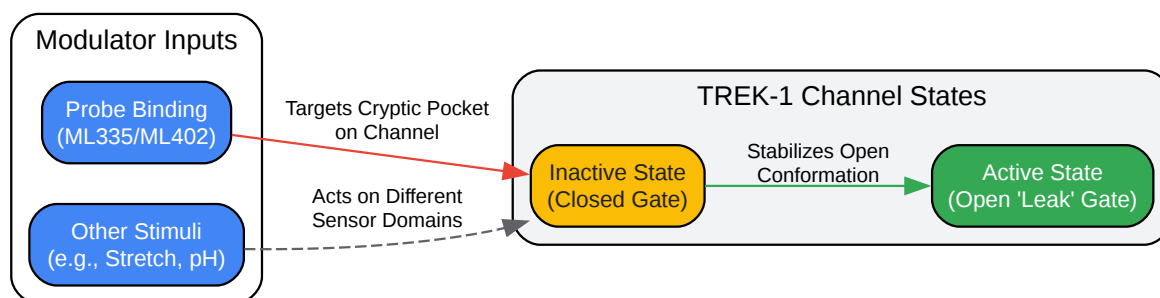


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Workflow for automated patch clamp screening.

Logical Relationships in Probe Action

The action of ML335 and ML402 can be understood as a logical progression from binding to a specific conformational state, leading to channel activation. This contrasts with modulation by other physical or chemical stimuli that may act through different domains.



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Logical relationship of probe-mediated activation.

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